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Compound of Interest

Compound Name: N-Cyclohexylformamide

CAS No.: 766-93-8

Cat. No.: B146473 Get Quote

Introduction & Structural Context
N-Cyclohexylformamide (CAS 766-93-8) represents a critical intermediate in the synthesis of

formylated peptides, isonitriles, and heterocyclic pharmaceuticals. Unlike standard secondary

amides, which exist almost exclusively in the trans conformation, N-cyclohexylformamide—

like other N-alkylformamides—exhibits a distinct equilibrium between cis and trans rotamers in

solution and the melt.

This conformational flexibility arises because the formyl hydrogen (

) lacks the steric bulk of an alkyl group, lowering the rotational energy barrier around the

bond. For the analytical scientist, this implies that the IR spectrum is not a static fingerprint but
a dynamic superposition of two distinct molecular species.

Isomer Definition
Trans-isomer (Major): The carbonyl oxygen and the amide hydrogen are on opposite sides of

the C-N bond (anti-periplanar). This is the thermodynamically favored state.

Cis-isomer (Minor): The carbonyl oxygen and the amide hydrogen are on the same side

(syn-periplanar).

Experimental Methodology
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To obtain high-fidelity spectral data, the phase state of the sample must be strictly controlled.

N-Cyclohexylformamide has a melting point of approximately 36–41 °C.[1] It may exist as a

solid or a supercooled liquid at near-ambient temperatures.

Protocol: Phase-Specific Acquisition
Solid State (Crystalline):

Technique: KBr Pellet or Diamond ATR.

Goal: Minimizes rotameric exchange; typically isolates the thermodynamically stable trans

polymorph.

Observation: Sharp, singular bands for Amide I/II.

Liquid/Melt State:

Technique: Heated ATR (approx. 45 °C).

Goal: Observe the cis/trans equilibrium.

Observation: Band broadening and "shoulder" peaks appear on the carbonyl and N-H

bands, representing the minor cis population.

Spectral Interpretation: The Core Assignments
A. High-Frequency Region (3500 – 2800 cm⁻¹)
This region is dominated by hydrogen bonding interactions and the cyclohexyl ring stability.
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Frequency (cm⁻¹) Assignment Mode Description Mechanistic Insight

3280 – 3300 ν(N-H) Stretching (H-bonded)

Broad, intense band.

[2] Shifted from ~3400

cm⁻¹ (free) due to

strong intermolecular

H-bonding

(dimerization).

3050 – 3080 ν(C-H) Amide Formyl C-H

Weak, often

overlooked.[2]

Diagnostic of the

formamide group (

).

2930 ν_as(CH₂) Asym.[2] Ring Stretch

Characteristic of the

cyclohexyl chair

conformation.

2855 ν_s(CH₂) Sym.[2] Ring Stretch

Sharp doublet with the

2930 peak; confirms

saturated carbocycle.

[2]

B. The Double Bond Region (1700 – 1500 cm⁻¹)
This is the fingerprint of isomerism. The Amide I and II bands are sensitive to the C-N rotational

angle.

Amide I (C=O[3][4] Stretch):

1660 – 1670 cm⁻¹ (Strong): Corresponds to the trans isomer. The carbonyl bond typically

has significant single-bond character due to resonance.

Shoulder at ~1650 cm⁻¹: Often attributed to the cis isomer or H-bonded aggregates in

concentrated media.

Amide II (N-H Deformation + C-N Stretch):
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1540 – 1550 cm⁻¹ (Strong): The classic "trans-amide" band. This mode is a mixed

vibration of N-H in-plane bending and C-N stretching.

Note: In the cis isomer, the Amide II band is often absent or shifted to a much lower

frequency (near 1450 cm⁻¹) because the coupling between N-H bend and C-N stretch is

geometrically forbidden or altered.

C. Fingerprint & Low Frequency (1450 – 600 cm⁻¹)
Frequency (cm⁻¹) Assignment Mode Description

1450 δ(CH₂) / δ(N-H)
Scissoring (Ring) / Cis-Amide

II

1385 δ(C-H) Formyl C-H Bend

1240 – 1300 Amide III Mixed Mode

900 – 1000 Ring Breathing Cyclohexyl Skeletal

Visualization of Isomerism & Workflow
The following diagrams illustrate the structural logic and the experimental decision tree for

analyzing this compound.

Figure 1: Cis/Trans Rotamer Equilibrium
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(Syn H-N-C=O)
Amide I: Shifted
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Rotational Barrier
(Solvent/Temp Dependent)
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Caption: Equilibrium between the dominant Trans conformer and the minor Cis conformer,

driven by the low steric bulk of the formyl proton.
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Figure 2: Analytical Workflow
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Caption: Decision tree for selecting the appropriate sampling technique based on the

compound's low melting point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-CYCLOHEXYLFORMAMIDE | 766-93-8 [chemicalbook.com]

2. Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7) - Chemical & Physical Properties by
Cheméo [chemeo.com]

3. chem.libretexts.org [chem.libretexts.org]

4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide
Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Deep Dive: Infrared Spectroscopy of N-
Cyclohexylformamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146473#n-cyclohexylformamide-ir-spectroscopy-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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